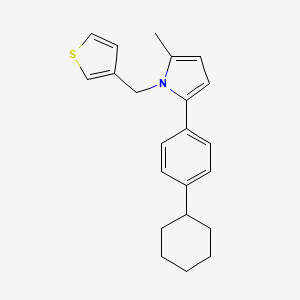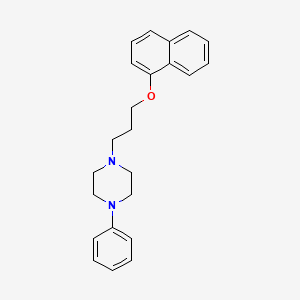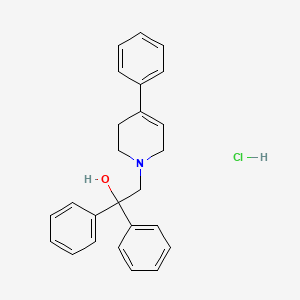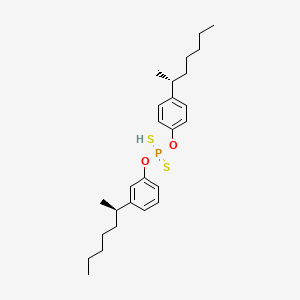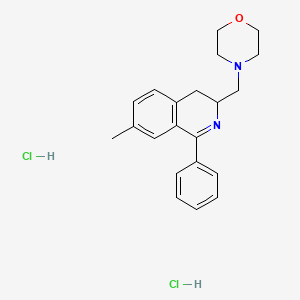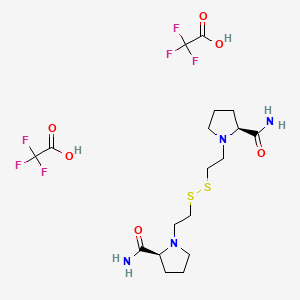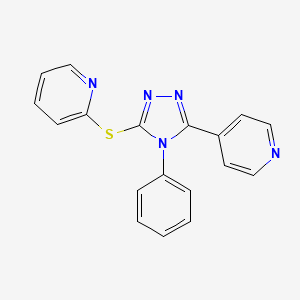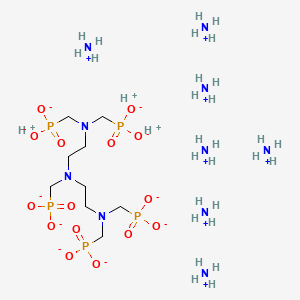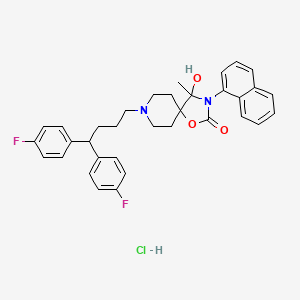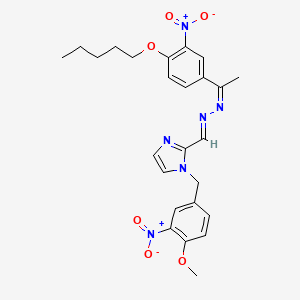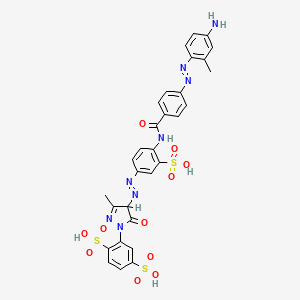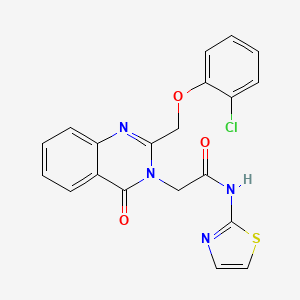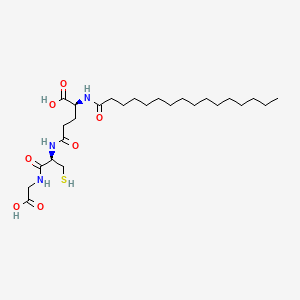
Glutathione palmitamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glutathione palmitamide is a derivative of glutathione, a tripeptide composed of glutamate, cysteine, and glycine. This compound is characterized by the addition of a palmitoyl group to the glutathione molecule, enhancing its lipophilicity. Glutathione itself is known for its critical role in maintaining cellular redox balance, detoxifying harmful substances, and supporting immune function. The palmitoyl modification potentially broadens its applications, particularly in lipid environments.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of glutathione palmitamide typically involves the acylation of glutathione with palmitoyl chloride. This reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid by-product. The reaction conditions often include an organic solvent like dichloromethane and are performed under an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of this compound may utilize enzymatic methods to achieve higher specificity and yield. Enzymes such as lipases can catalyze the esterification of glutathione with palmitic acid under mild conditions, making the process more environmentally friendly and cost-effective.
Análisis De Reacciones Químicas
Types of Reactions: Glutathione palmitamide can undergo various chemical reactions, including:
Oxidation: The thiol group in the cysteine residue can be oxidized to form disulfides.
Reduction: The disulfide bonds can be reduced back to thiol groups.
Substitution: The palmitoyl group can be substituted with other acyl groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Acyl chlorides or anhydrides in the presence of a base.
Major Products:
Oxidation: Formation of glutathione disulfide.
Reduction: Regeneration of the reduced form of this compound.
Substitution: Formation of various acylated derivatives.
Aplicaciones Científicas De Investigación
Glutathione palmitamide has diverse applications in scientific research:
Chemistry: Used as a model compound to study lipid interactions and membrane dynamics.
Biology: Investigated for its role in cellular signaling and redox regulation.
Medicine: Explored for its potential in drug delivery systems due to its enhanced lipophilicity, which allows it to integrate into lipid membranes more effectively.
Industry: Utilized in the formulation of cosmetics and skincare products for its antioxidant properties.
Mecanismo De Acción
The mechanism of action of glutathione palmitamide involves its ability to modulate redox balance within cells. The palmitoyl group enhances its integration into lipid membranes, allowing it to exert its antioxidant effects more efficiently in lipid-rich environments. It targets reactive oxygen species (ROS) and reactive nitrogen species (RNS), neutralizing them and preventing cellular damage. Additionally, it can modulate signaling pathways involved in inflammation and apoptosis.
Comparación Con Compuestos Similares
Glutathione: The parent compound, known for its antioxidant properties.
N-Acetylcysteine: A precursor to glutathione, used to replenish intracellular glutathione levels.
Lipoic Acid: Another antioxidant that can regenerate glutathione and other antioxidants.
Uniqueness: Glutathione palmitamide’s uniqueness lies in its enhanced lipophilicity due to the palmitoyl group. This modification allows it to interact more effectively with lipid membranes, making it particularly useful in applications where membrane integration is crucial, such as drug delivery and lipid-based formulations.
Propiedades
Número CAS |
110995-58-9 |
|---|---|
Fórmula molecular |
C26H47N3O7S |
Peso molecular |
545.7 g/mol |
Nombre IUPAC |
(2S)-5-[[(2R)-1-(carboxymethylamino)-1-oxo-3-sulfanylpropan-2-yl]amino]-2-(hexadecanoylamino)-5-oxopentanoic acid |
InChI |
InChI=1S/C26H47N3O7S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-22(30)28-20(26(35)36)16-17-23(31)29-21(19-37)25(34)27-18-24(32)33/h20-21,37H,2-19H2,1H3,(H,27,34)(H,28,30)(H,29,31)(H,32,33)(H,35,36)/t20-,21-/m0/s1 |
Clave InChI |
OPZUFCSODCAIIR-SFTDATJTSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCC(=O)N[C@@H](CCC(=O)N[C@@H](CS)C(=O)NCC(=O)O)C(=O)O |
SMILES canónico |
CCCCCCCCCCCCCCCC(=O)NC(CCC(=O)NC(CS)C(=O)NCC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


